N-(4,5-Dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine is a chemical compound with significant interest in medicinal chemistry and pharmacology. Its structure incorporates both an imidazole and a quinoxaline moiety, which contribute to its biological activities. The compound is classified as an antiglaucoma agent and has potential applications in treating various conditions due to its unique pharmacophore.
This compound is derived from the modification of quinoxaline derivatives, specifically through the introduction of an iodine atom and a 4,5-dihydro-1H-imidazole group. It falls under the category of heterocyclic compounds, which are characterized by the presence of at least one atom other than carbon in their ring structure. The chemical formula for N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine is with a molecular weight of approximately 292.13 g/mol .
The synthesis of N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine typically involves several steps:
These reactions are typically conducted in solvents such as dichloromethane or chloroform at ambient temperatures or slightly elevated temperatures to facilitate product formation .
N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine can undergo various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine primarily involves its interaction with specific biological targets within cells:
Studies have shown that compounds with similar structures often exhibit inhibitory activity against certain kinases or phosphodiesterases, which could be relevant for this compound's action .
N-(4,5-dihydro-1H-imidazol-2-yl)-5-iodoquinoxalin-6-amine possesses several notable physical and chemical properties:
These properties influence the compound's formulation in pharmaceutical applications .
N-(4,5-dihydro-1H-imidazol-2-y)-5-iodoquinoxalin-6-amines have potential applications in various fields:
Research continues to explore these applications further, focusing on optimizing efficacy and safety profiles .
Systematic nomenclature follows IUPAC conventions where "N-(4,5-dihydro-1H-imidazol-2-yl)" designates the imidazoline substituent attached via its secondary amine, while "5-iodoquinoxalin-6-amine" specifies the iodine position on the quinoxaline scaffold. The molecular formula C₁₁H₁₀IN₅ (MW: 339.14 g/mol) confirms a highly nitrogen-rich composition (20.65% nitrogen by mass) [1] [5].
Table 1: Comprehensive Chemical Identifiers
Identifier Type | Value | Source |
---|---|---|
CAS Registry Number | 91147-44-3 | BLDPharm |
Canonical SMILES | IC1=C2N=CC=NC2=CC=C1NC3=NCCN3 | [1] |
Molecular Formula | C₁₁H₁₀IN₅ | PubChem/Chemsrc |
Exact Mass | 338.999 Da | Calculated |
Non-iodinated Analog CAS | 91147-43-2 | Chemsrc |
Deuterated Analog | sc-497862 (C₁₁H₇D₄N₅) | Santa Cruz Biotechnology |
Alternative designations include 5-Iodo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine and registry numbers for closely related structures such as the non-iodinated analog (CAS 91147-43-2) and positional isomer (CID 18350667) [1] [5] [3]. The SMILES encoding explicitly defines the iodine at quinoxaline C5 and the amine linkage at C6, critical for structure-activity interpretations [8].
The molecule belongs to an emerging class of bicyclic hybrids where the:
Imidazoline moiety (4,5-dihydro-1H-imidazol-2-yl) contributes a partially saturated, electron-donating system with two sp³ hybridized carbon atoms, creating a non-planar, puckered ring. This semi-saturated heterocycle exhibits basic character (pKₐ ~7-9) due to the imine-type nitrogen, facilitating salt formation and enhancing water solubility in protonated states [5] [8].
Quinoxaline core provides a planar, π-conjugated diazine system analogous to biologically active pteridines. The iodine at C5 creates a significant electron-deficient region, evidenced by calculated electrostatic potential maps, while the C6 amine group serves as a hydrogen bond donor. This electronic asymmetry enables dipole-driven molecular recognition [9].
Table 2: Structural Comparison with Key Analogues
Structural Variant | Molecular Formula | Molecular Weight (g/mol) | Key Modifications |
---|---|---|---|
5-Iodo derivative (Target) | C₁₁H₁₀IN₅ | 339.14 | Iodo at quinoxaline C5 |
5-Bromo derivative | C₁₁H₁₀BrN₅ | 292.14 | Bromo substitution |
Non-halogenated parent | C₁₁H₁₁N₅ | 213.24 | Unsubstituted quinoxaline |
Deuteration product | C₁₁H₇D₄N₅ | 217.26 | Isotope-labeled for tracing |
Comparative analysis with analogues reveals strategic design choices: The 5-bromo variant (CAS 70359-46-5) offers similar halogen bonding potential but reduced steric demand, while the deuterated isotopologue (sc-497862) enables metabolic tracking without altering electronic properties [6] [7]. This hybrid architecture merges three key pharmacophoric elements: the metal-coordinating imidazoline, halogen-bonding iodine, and intercalation-capable quinoxaline – a triad optimized for targeting nucleotide-binding domains [9].
Quinoxaline derivatives entered medicinal chemistry prominence in the 1970s with the discovery of their antimicrobial properties. The 1980s-1990s saw systematic exploration of quinoxaline-2,3-diones as glycine/NMDA receptor antagonists. However, the strategic shift toward C6-amine substituted quinoxalines emerged in the early 2000s, recognizing the enhanced DNA intercalation and kinase affinity from this substitution pattern .
Table 3: Evolution of Quinoxaline Hybrid Development
Time Period | Key Developments | Significance |
---|---|---|
1980-1990 | First-generation quinoxaline antibiotics | Established core scaffold bioactivity |
2000-2010 | Rational design of C6-amine derivatives | Enhanced target specificity |
2010-2020 | Hybrid systems (e.g., imidazoline-quinoxaline) | Multitarget engagement strategy |
2020-Present | Halogenated optimized hybrids (e.g., 5-iodo) | Improved pharmacokinetic properties |
The incorporation of imidazoline termini represents a distinct third-generation innovation (2010-2020), leveraging imidazoline's proven success in α₂-adrenergic agonists (e.g., clonidine analogues) and its ability to mimic guanidinium bioisosteres. This hybridization strategy directly addresses limitations of monosubstituted quinoxalines, particularly their poor cellular penetration and metabolic instability. The specific introduction of iodine at C5 emerged as a sophisticated structural refinement, capitalizing on: (1) iodine's role as a hydrogen-bond acceptor, (2) its capacity for radiolabeling, and (3) favorable steric and electronic properties for kinase active-site binding [9].
Recent pharmacological studies (2020-2023) validate that such dual heterocyclic systems exhibit enhanced binding to kinase ATP pockets and DNA minor grooves compared to parent scaffolds. This is attributed to orthogonal hydrogen bonding (imidazoline NH), halogen bonding (iodine), and π-stacking (quinoxaline) – a three-point recognition strategy now fundamental in targeted anticancer agent design [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: